Bis(2-ethylhexyl) sulfate

Vue d'ensemble

Description

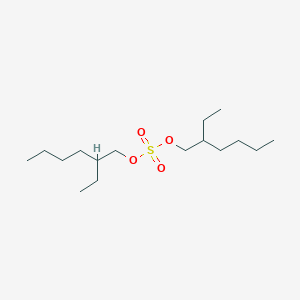

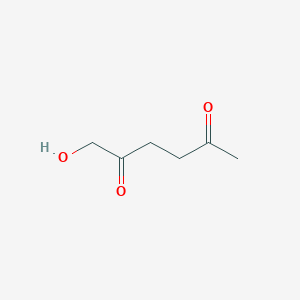

Bis(2-ethylhexyl) sulfate is a chemical compound with the molecular formula C16H34O4S . Its average mass is 322.504 Da and its monoisotopic mass is 322.217773 Da . It is also known by other names such as Bis(2-ethylhexyl) sulfat in German, Sulfate de bis(2-éthylhexyle) in French, and Sulfuric acid, bis(2-ethylhexyl) ester .

Synthesis Analysis

The synthesis of this compound or similar compounds has been discussed in several studies. For instance, a sustainable method for the synthesis of alternative plasticizer bis(2-ethylhexyl) terephthalate was proposed using inexpensive Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid as both solvents and catalysts .Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H34O4S, an average mass of 322.504 Da, and a monoisotopic mass of 322.217773 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., would require additional data or resources.Applications De Recherche Scientifique

Metal Ion Extraction and Waste Water Purification

Bis(2-ethylhexyl) monothiophosphoric acid, a related compound, has been utilized for metal ion extraction in wastewater purification. This compound can be converted into a sodium salt and subsequently into a cobalt complex for purification processes. This method has shown an approximately 95% yield of the introduced bis(2-ethylhexyl) monothiophosphoric acid (Bart & Reidetschlager, 1991).

Solvent Extraction in Metal Separation

Bis(2-ethylhexyl) phosphinic acid has been examined for its physicochemical properties and utilized in the solvent extraction of various transition metal ions from aqueous sulfate media. It demonstrated superior separation efficiency, particularly for nickel(II) from other metal ions (Binghua et al., 1996).

Synthetic Lubricant Applications

Bis(2-ethylhexyl) ester of sebacic acid, closely related to bis(2-ethylhexyl) sulfate, is used as a synthetic lubricant in various industries like aerospace, automobile, and manufacturing. Its synthesis under subcritical and near critical conditions of 2-ethylhexanol, without external catalysts, is notable for its potential economic and environmental advantages (Narayan & Madras, 2017).

Environmental Analysis

Bis(2-ethylhexyl)phthalate, a derivative, is extensively used in plastics as a plasticizer. Its widespread usage has led to its presence in almost all solid wastes. Research has developed rapid extraction and screening procedures for this compound from soil, highlighting its environmental impact and the necessity for effective monitoring methods (Ma & Frederick, 1996).

Sensitive Detection Methods

A surface enhanced Raman spectroscopy (SERS) based aptasensor was developed for the sensitive and specific detection of trace Bis(2-ethylhexyl)phthalate (DEHP). This development is crucial for environmental and food analysis, offering a rapid, sensitive, and easy-to-use method for quantitative detection (Tu, Garza, & Coté, 2019).

Sewage Treatment

In sewage treatment, the removal of bis(2-ethylhexyl) phthalate was studied, revealing an average removal efficiency of 94% from the water phase. This research highlights the challenges and effectiveness of current wastewater treatment technologies in removing such compounds (Marttinen et al., 2003).

Safety and Hazards

The safety data sheet for Bis(2-ethylhexyl) phthalate, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause cancer and may damage fertility or the unborn child . It’s important to note that the exact safety and hazards for Bis(2-ethylhexyl) sulfate may vary and should be verified from a reliable source.

Propriétés

IUPAC Name |

bis(2-ethylhexyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGGIXIKFFHCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)OCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623404 | |

| Record name | Bis(2-ethylhexyl) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65717-77-3 | |

| Record name | Bis(2-ethylhexyl) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B3055516.png)

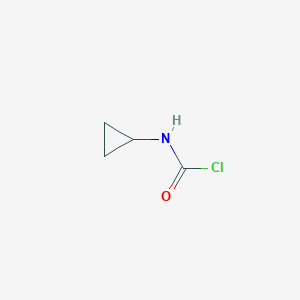

![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)

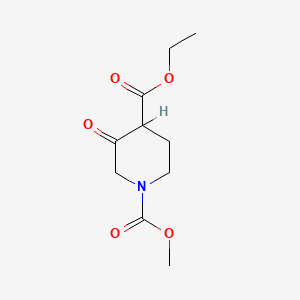

![10-Ethyl 7-methyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B3055522.png)

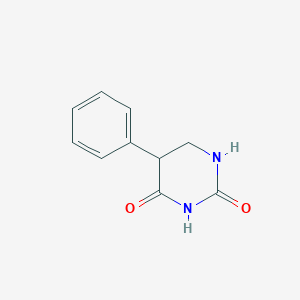

![5H-[1]Benzopyrano[3,4-b]pyridin-5-one](/img/structure/B3055529.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)

![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)